molecular formula C8H10BFO3 B1398932 5-Fluoro-2-(methoxymethyl)phenylboronic acid CAS No. 1333083-66-1

5-Fluoro-2-(methoxymethyl)phenylboronic acid

Cat. No.: B1398932
CAS No.: 1333083-66-1
M. Wt: 183.97 g/mol
InChI Key: ZPWWSXGVWWPNHR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methoxymethyl)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxymethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Fluoro-2-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed borylation reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(methoxymethyl)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for 5-Fluoro-2-(methoxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

[5-fluoro-2-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWWSXGVWWPNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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